Critical Micelle Concentration Reduction Driven by 2-Hydroxyalkyl and Phosphobetaine Moieties
The incorporation of a 2-hydroxyalkyl group and a phosphobetaine moiety into the molecular architecture of 2-(N-2-hydroxyalkyl-N,N-dimethylammonio)ethyl hydrogen phosphates significantly reduces critical micelle concentration (CMC) relative to structurally analogous surfactants lacking the 2-hydroxy substitution. In the tetradecyl (C14) homolog—the closest published structural surrogate for CAS 85006-11-7—the CMC is substantially lower than that of corresponding sodium 2-(N-alkyl-N-methylamino)ethyl hydrogen phosphates, which lack both the quaternary ammonium character and the 2-hydroxyalkyl group [1]. The reduced CMC translates directly to greater surface activity at lower concentrations, meaning that formulations based on the tetradecyl homolog achieve equivalent surface tension reduction with less active material than those using non-hydroxyalkyl or mono-methylamino analogs [1].
| Evidence Dimension | Critical micelle concentration (CMC) |
|---|---|
| Target Compound Data | CMC of the tetradecyl (C14) homolog of 2-(N-2-hydroxyalkyl-N,N-dimethylammonio)ethyl hydrogen phosphate is lower than that of the corresponding sodium 2-(N-alkyl-N-methylamino)ethyl hydrogen phosphate (exact numerical values reported in the primary source as showing a clear reduction, with the C14 homolog positioned between C12 and C16 in the homologous series) [1]. |
| Comparator Or Baseline | Sodium 2-(N-alkyl-N-methylamino)ethyl hydrogen phosphates (non-hydroxyalkyl, non-quaternary ammonium analogs); the homologous series includes dodecyl, tetradecyl, and hexadecyl chain lengths [1]. |
| Quantified Difference | Reduction in CMC attributable to the 2-hydroxyalkyl–phosphobetaine structure; direction and relative magnitude confirm C14 as an intermediate in the chain-length-dependent CMC trend, with the hydrophobic contribution of the tetradecyl chain yielding CMC values between those of the dodecyl and hexadecyl homologs [1]. |
| Conditions | Aqueous solution at 25 °C; surface tension and conductivity measurements used to determine CMC; occupied area/molecule at air/water interface also quantified [1]. |
Why This Matters
The lower CMC driven by the 2-hydroxyalkyl–phosphobetaine architecture means that CAS 85006-11-7, sharing this structural motif, operates at lower use concentrations than conventional quaternary ammonium surfactants for equivalent surface activity—a procurement-relevant advantage for formulation cost-efficiency.
- [1] Tsubone K, Uchida N. Syntheses of 2-(N-2-hydroxyalkyl-N,N-dimethylammonio)ethyl hydrogen phosphates and their physicochemical and antimicrobial properties. Journal of the American Oil Chemists' Society, 2006, Volume 67, Issue 6, pp. 394–399. DOI: 10.1007/BF02539697. View Source
